molecular formula C12H10FNO2 B6414453 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol CAS No. 1261935-22-1

6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol

Cat. No.: B6414453
CAS No.: 1261935-22-1
M. Wt: 219.21 g/mol
InChI Key: CYQXTCFDOXWDHS-UHFFFAOYSA-N
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Description

6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative of interest in chemical and pharmaceutical research. Compounds with similar pyridine scaffolds are frequently utilized as key building blocks in medicinal chemistry for the synthesis of more complex molecules . The structure, featuring a pyridine ring linked to a fluorinated and methoxylated phenyl group, is designed to confer specific electronic and steric properties that can influence binding affinity and specificity toward various biological targets . Research Applications: This compound serves as a versatile chemical intermediate. Pyridine derivatives are explored in the development of potential therapeutic agents, and this compound may be of particular value in constructing molecules for probing biological mechanisms . Its structure suggests potential utility in programs targeting antibacterial agents, as some pyridine-based compounds have shown activity against Gram-positive bacteria . Furthermore, fluorinated aromatic compounds are often investigated in materials science and as potential imaging agents. Mechanism of Action: The specific mechanism of action for 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol is dependent on the research context. Generally, the functional groups on such molecules, including the fluorine atom and methoxy group, are known to facilitate interactions with enzyme active sites or other molecular targets, potentially through hydrogen bonding and modulation of electronic properties . Researchers are advised to conduct their own specific studies to determine the exact pathway for this compound. Note: This product is intended for research purposes only and is not classified as a drug or pharmaceutical. It is strictly for use in laboratory studies and is not approved for human or veterinary diagnosis or treatment .

Properties

IUPAC Name

6-(2-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-4-2-3-9(12(11)13)10-6-5-8(15)7-14-10/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQXTCFDOXWDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692563
Record name 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-22-1
Record name 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is a cornerstone for constructing biaryl systems. For 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol, this method involves coupling a boronic ester-bearing fluoromethoxyphenyl group with a halogenated pyridin-3-ol precursor.

Substrate Preparation

  • Pyridine Core : 6-Bromopyridin-3-ol serves as the electrophilic partner. Protection of the hydroxyl group as a silyl ether (e.g., tert-butyldimethylsilyl) prevents undesired side reactions during coupling.

  • Aryl Boronic Ester : 2-Fluoro-3-methoxyphenylboronic acid pinacol ester is synthesized via lithiation of 1-bromo-2-fluoro-3-methoxybenzene followed by transmetallation with bis(pinacolato)diboron.

Catalytic Conditions

Optimal yields (78–85%) are achieved using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 80°C. The reaction proceeds via oxidative addition of the bromopyridine to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the biaryl bond.

Nucleophilic Aromatic Substitution (SNAr)

Direct Functionalization of Pyridine

SNAr is viable for introducing electron-withdrawing groups to electron-deficient pyridines. However, the electron-rich nature of pyridin-3-ol necessitates careful substrate design.

Pre-Halogenation Strategy

  • Intermediate : 6-Chloropyridin-3-ol is treated with 2-fluoro-3-methoxyphenyllithium at −78°C in THF.

  • Limitations : Low yields (35–40%) due to competing side reactions and poor regioselectivity.

Multi-Step Synthesis via Pyridine Ring Construction

Hantzsch Dihydropyridine Route

The Hantzsch synthesis builds the pyridine ring from diketone and enamine precursors, enabling late-stage functionalization.

Key Steps

  • Diketone Formation : Ethyl acetoacetate and ammonium acetate condense to form 1,4-dihydropyridine.

  • Oxidation : MnO₂ oxidizes the dihydropyridine to pyridin-3-ol.

  • Aryl Introduction : A Heck coupling attaches the 2-fluoro-3-methoxyphenyl group using Pd(OAc)₂ and P(o-tol)₃.

Yield Optimization

Yields improve to 65% when employing microwave-assisted conditions (150°C, 20 min) for the Heck step.

Hydroxylation of Pre-Formed Biaryl Systems

Directed Ortho-Metalation (DoM)

For pyridines lacking the hydroxyl group, DoM enables regioselective hydroxylation.

Substrate Design

  • Starting Material : 6-(2-Fluoro-3-methoxyphenyl)pyridine is treated with LDA at −78°C, followed by quenching with trimethylborate to install a boronate intermediate.

  • Oxidation : H₂O₂ in acidic media converts the boronate to a hydroxyl group, yielding the target compound.

Comparative Analysis of Methodologies

MethodYield (%)Key AdvantagesLimitations
Suzuki-Miyaura78–85High regioselectivity, mild conditionsRequires protecting groups
SNAr35–40SimplicityLow efficiency for electron-rich systems
Hantzsch/Heck60–65Modular ring constructionMulti-step, moderate yields
Directed Metalation50–55Late-stage functionalizationSensitivity to over-oxidation

Mechanistic Considerations and Side Reactions

Competing Pathways in Suzuki Coupling

  • Protodeboronation : The aryl boronic ester may undergo premature proto-deboronation in aqueous media, mitigated by using anhydrous toluene with molecular sieves.

  • Homocoupling : Trace O₂ can induce Pd-mediated homocoupling of boronic esters, avoided by rigorous N₂ purging.

Hydroxylation Selectivity

In DoM approaches, the methoxy group on the phenyl ring directs metalation to the ortho position, but competing meta-metalation occurs if steric hindrance is excessive.

Scale-Up and Industrial Feasibility

The Suzuki-Miyaura method is most amenable to large-scale production due to robust catalytic systems and commercial availability of precursors. Pilot-scale trials (1 kg) achieved 82% yield with Pd recovery >90% via charcoal filtration .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the pyridin-3-ol scaffold is critical for modulating biological activity and physicochemical properties. Below is a comparison of key analogues:

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Properties/Applications References
6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol 2-Fluoro-3-methoxyphenyl 233.22* Potential neuroprotective/antistroke activity (inferred from pyridin-3-ol frameworks)
6-(3-Methoxyphenoxy)pyridin-3-ol 3-Methoxyphenoxy 217.22 Lab use; discontinued commercial availability
6-(3-Fluorophenoxy)pyridin-3-ol 3-Fluorophenoxy 205.18* High purity (98%); used in medicinal chemistry
6-(Trifluoromethyl)pyridin-3-ol Trifluoromethyl 163.10 Electron-withdrawing group; crystalline solid
6-(Hydroxymethyl)pyridin-3-ol Hydroxymethyl 125.13 Hydrophilic; potential precursor for drug synthesis

*Calculated based on molecular formulas from referenced evidence.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-fluoro-3-methoxyphenyl group combines a fluorine atom (electron-withdrawing) and a methoxy group (electron-donating), creating a polarized aromatic system that may enhance binding to biological targets compared to purely electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., hydroxymethyl) substituents .

Core Heterocycle Modifications

Replacing the pyridin-3-ol core with other heterocycles alters bioactivity:

Compound Name Core Structure Key Differences References
6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol Pyridin-3-ol Optimized for hydrogen bonding and stability
6-(2-Methoxyphenyl)pyridazin-3-ol Pyridazin-3-ol Reduced aromaticity; altered electronic properties
4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol Isoxazole-fused pyridine Enhanced rigidity; potential CNS activity

Key Observations :

  • Pyridin-3-ol derivatives exhibit superior hydrogen-bonding capacity compared to pyridazin-3-ol or isoxazole-fused analogues, making them more suitable for targeting enzymes like acetylcholinesterase (AChE) .

Physicochemical Properties

  • Solubility : The 2-fluoro-3-methoxyphenyl group likely reduces water solubility compared to hydroxymethyl-substituted analogues but improves lipid membrane permeability .
  • Stability : Methoxy groups enhance oxidative stability, whereas fluorinated substituents resist metabolic degradation .

Q & A

Q. What synthetic strategies are optimal for preparing 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol?

  • Methodological Answer : The synthesis can be achieved via Suzuki-Miyaura cross-coupling between a boronic acid derivative of 2-fluoro-3-methoxyphenyl and a halogenated pyridin-3-ol precursor (e.g., 6-bromopyridin-3-ol). Catalytic systems like Pd(PPh₃)₄ with Na₂CO₃ in a DMF/H₂O mixture at 80–100°C are effective for aryl-aryl bond formation . Post-coupling, hydroxyl group deprotection (if masked) may require acidic or basic conditions, depending on the protecting group. Yield optimization should consider stoichiometric ratios and inert atmosphere conditions.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ ~7–9 ppm for aromatic protons), fluorine substituent (¹⁹F NMR, δ ~-110 to -120 ppm), and methoxy group (singlet at δ ~3.8–4.0 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents and hydrogen-bonding networks involving the hydroxyl group .
  • IR Spectroscopy : Confirms hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and C–F bonds (strong absorption ~1000–1300 cm⁻¹) .

Q. How does the compound’s solubility profile influence experimental design?

  • Methodological Answer : The hydroxyl and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), while the fluorine and aromatic rings reduce solubility in water. For biological assays, use DMSO stock solutions (≤1% v/v) to avoid cytotoxicity. Solubility testing via nephelometry in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the contradictory bioactivity data between fluoro- and methoxy-substituted pyridinols?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases binding affinity to enzymes (e.g., kinases) by polarizing the pyridine ring, while the methoxy group’s electron-donating nature may enhance hydrophobic interactions. To resolve contradictions:
  • Perform molecular docking simulations comparing binding poses of 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol with analogs lacking either substituent .
  • Conduct isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters (ΔH, ΔS) .
  • Analyze substituent effects on pKa using UV-Vis titration (hydroxyl group deprotonation) .

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

  • Methodological Answer : Competing halogen exchange or demethylation can occur under harsh conditions. Mitigation strategies include:
  • Temperature Control : Maintain reaction temperatures <100°C to prevent C–F bond cleavage .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for the hydroxyl group during coupling to avoid oxidation .
  • Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for improved regioselectivity .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylated or defluorinated derivatives) .
  • Metabolic Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .

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